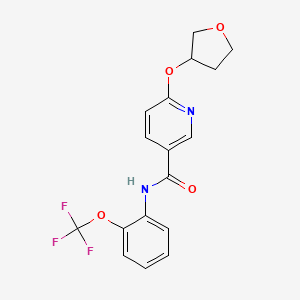

6-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 and an important part of the coenzymes NAD and NADP, essential for energy metabolism in cells. Nicotinamide derivatives have been extensively studied due to their biological activities and potential therapeutic applications, particularly in the field of oncology.

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the substitution at the 6-position of the pyridine ring. For example, the preparation of various 6-substituted nicotinamides, including those with methoxy, amino, and thio groups, has been described . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic routes could potentially be applied. These methods typically involve the condensation of nicotinoyl intermediates with appropriate substituents.

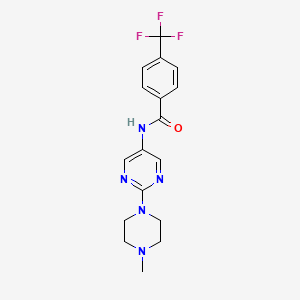

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by the presence of a pyridine ring, which is essential for their biological activity. Substituents at the 6-position can significantly influence the molecular properties and biological activities of these compounds. For instance, the introduction of a tetrahydrofuran group could potentially affect the compound's solubility and ability to interact with biological targets .

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, including acylation, condensation, and substitution, to yield a wide range of compounds with diverse biological activities . The presence of functional groups such as the trifluoromethoxy phenyl moiety could also influence the reactivity of the compound, potentially leading to the formation of additional derivatives or metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. Substituents can affect properties such as melting point, solubility, and stability. For example, the introduction of electron-withdrawing groups like trifluoromethoxy can increase the acidity of the amide proton, potentially affecting the compound's hydrogen bonding capacity and solubility . Additionally, the presence of a tetrahydrofuran group could influence the compound's lipophilicity and membrane permeability.

Relevant Case Studies

While the provided papers do not mention specific case studies involving this compound, they do report on the biological activities of related nicotinamide derivatives. For instance, some derivatives have shown moderate activity against leukemia and carcinoma in preliminary screenings . Another study identified N-phenyl nicotinamides as potent inducers of apoptosis in cancer cells, with the ability to inhibit microtubule polymerization . These findings suggest that the compound may also possess interesting biological properties worthy of further investigation.

Scientific Research Applications

Nicotinamide Derivatives and Biological Activity

Nicotinamide derivatives, including compounds similar to 6-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide, have been extensively studied for their biological activities. One notable study discusses the synthesis of new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, which were evaluated for their in vitro antimicrobial screening against various bacteria and fungal species. Some compounds in this class showed activities comparable to standard drugs, indicating the potential for antimicrobial applications (Patel & Shaikh, 2010).

Neuroprotective Potential

Another area of interest is the neuroprotective potential of nicotinamide derivatives. For example, YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, showed preferential inhibition of NCX3 over NCX1 and NCX2. This compound protected against hypoxia/reoxygenation-induced neuronal cell damage, suggesting therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).

Antiprotozoal Activity

Nicotinamide derivatives have also been explored for antiprotozoal activity. A study on the synthesis of aza-analogues of furamidine, including compounds with a nicotinamide moiety, demonstrated significant in vitro activity against Trypanosoma br. rhodesiense and P. falciparum, with some compounds showing promising results in an in vivo mouse model for T. b. rhodesiense (Ismail et al., 2003).

TRPV1 Antagonists

Furthermore, 6-Phenylnicotinamide derivatives have been identified as potent TRPV1 antagonists with activity in models of inflammatory pain. Through optimization, compounds like 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide were discovered, possessing excellent overall profiles for pre-clinical development (Westaway et al., 2008).

properties

IUPAC Name |

6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O4/c18-17(19,20)26-14-4-2-1-3-13(14)22-16(23)11-5-6-15(21-9-11)25-12-7-8-24-10-12/h1-6,9,12H,7-8,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSKUSSWKXFZPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidin-2-yl}-1H-indole](/img/structure/B3006049.png)

![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B3006054.png)

![2-(methylsulfanyl)-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B3006055.png)

![N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide](/img/structure/B3006056.png)

![2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3006059.png)

![3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate](/img/structure/B3006061.png)

![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/no-structure.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3006066.png)